molecular formula C17H15ClN2O2S2 B2781357 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886951-63-9

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2781357
CAS No.: 886951-63-9
M. Wt: 378.89
InChI Key: ZCORNFLBLNFBAD-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C17H15ClN2O2S2 and its molecular weight is 378.89. The purity is usually 95%.
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Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core with a chloro and methoxy substitution, alongside an ethylthio group on the benzamide moiety. This unique structure contributes to its interaction with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16ClN2O2S
Molecular Weight351.83 g/mol
CAS Number886951-53-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator, influencing cellular processes such as:

  • Enzyme Inhibition : By binding to the active site of enzymes, it can inhibit their activity, thereby affecting metabolic pathways.
  • Receptor Modulation : It may mimic natural ligands, activating or inhibiting receptor-mediated signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antibacterial activity. In studies assessing various synthesized derivatives, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria at concentrations around 200 µg/mL .

Case Studies

  • Antibacterial Screening : A study evaluated various benzothiazole derivatives for their antibacterial properties using standard strains. The results indicated that certain modifications in the structure enhanced antibacterial activity, suggesting that this compound could be similarly effective .
  • Antiviral Activity Against HBV : Research on related compounds showed that they could inhibit HBV replication by enhancing the expression of intracellular A3G. This mechanism may be applicable to this compound, warranting further investigation into its antiviral properties .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-3-23-13-7-5-4-6-10(13)16(21)20-17-19-14-12(22-2)9-8-11(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCORNFLBLNFBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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